molecular formula C6H10N6O2+2 B1435786 [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium CAS No. 76753-09-8

[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

Cat. No. B1435786
CAS RN: 76753-09-8
M. Wt: 198.18 g/mol
InChI Key: SIASYOWJUOMHSD-UNTFVMJOSA-N
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Description

The compound “[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium” is a chemical substance with the molecular formula C6H10N6O2+2 and a molecular weight of 198.18 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, the synthesis analysis of this compound is not readily available in the search results. Further research or consultation with a chemist may be necessary to obtain this information.



Molecular Structure Analysis

The molecular structure analysis of this compound is also not readily available in the search results. For a detailed molecular structure analysis, it would be advisable to use specialized software or databases, or consult with a chemist.



Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and the types of reactions it can undergo might be found in specialized chemical literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. However, some properties such as its molecular weight (198.18 g/mol) are mentioned1. For a comprehensive analysis of its physical and chemical properties, further research or consultation with a chemist would be necessary.


Scientific Research Applications

Synthesis of Furo[2,3-d]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Research by Shaker (2006) involved the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, employing a chemical structure related to the compound . These compounds were synthesized through a series of chemical reactions, highlighting the versatility and reactivity of furan derivatives in complex organic syntheses (Shaker, 2006).

Asymmetric Synthesis in HIV Protease Inhibitors

A study by Sevenich et al. (2017) demonstrated the asymmetric one-pot synthesis of a key component, closely related to the queried compound, used in several HIV protease inhibitors. This work is significant as it illustrates the application of such compounds in the development of important pharmaceuticals (Sevenich et al., 2017).

Iminofurans in Organic Chemistry

Shipilovskikh and Rubtsov (2014) explored the chemistry of iminofurans, a group to which the queried compound belongs. They developed novel synthetic methods and investigated the reactivity of these compounds, showcasing their potential in organic synthesis and possibly in pharmaceutical applications (Shipilovskikh & Rubtsov, 2014).

Synthesis of β-Hydroxyphenylalanines

In the field of amino acid synthesis, Miyata et al. (2005) conducted research on the synthesis of β-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates, which is relevant to the structural class of the queried compound. This research contributes to the synthesis of complex natural products and pharmaceuticals (Miyata et al., 2005).

Enaminone and Azines Synthesis

Sanad and Mekky (2018) focused on the synthesis of novel compounds incorporating elements similar to the queried compound. Their work shows the broader utility of such compounds in creating new chemical entities with potential biological activities (Sanad & Mekky, 2018).

Safety And Hazards

The safety data sheet for this compound indicates that it has some use restrictions2. However, the specific hazards associated with this compound are not detailed in the search results. For detailed safety and hazard information, it would be advisable to refer to its Material Safety Data Sheet (MSDS) or similar resources.


Future Directions

The future directions or potential applications of this compound are not specified in the search results. This information might be found in scientific literature, particularly if the compound has been studied for its potential use in medical or technological applications.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a detailed and accurate analysis, consultation with a chemist or relevant professional is recommended.


properties

CAS RN

76753-09-8

Product Name

[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

Molecular Formula

C6H10N6O2+2

Molecular Weight

198.18 g/mol

IUPAC Name

[(3S,3aR,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium

InChI

InChI=1S/C6H10N6O2/c7-11-9-3-1-13-6-4(10-12-8)2-14-5(3)6/h3-8H,1-2H2/q+2/t3-,4-,5+,6+/m0/s1

InChI Key

SIASYOWJUOMHSD-UNTFVMJOSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N=[N+]=N)N=[N+]=N

SMILES

C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N

Canonical SMILES

C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N

Origin of Product

United States

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